N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide
Overview
Description
N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H17N3O2 and its molecular weight is 307.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 307.132076794 g/mol and the complexity rating of the compound is 385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Effects on Cancer Cells
Studies have reported the synthesis of derivatives related to "N-(1-benzyl-1H-pyrazol-5-yl)-2-methoxybenzamide" and their antiproliferative activities against various cancer cell lines. For instance, derivatives exhibiting potent activities as Raf kinases inhibitors and PI3Kα inhibitors have been identified, showing competitive antiproliferative activities against melanoma and hematopoietic cell lines (Kim et al., 2011).
Antimicrobial and Antifungal Activities
Novel substituted derivatives have demonstrated antibacterial and antifungal activities. Some compounds have shown potent antimicrobial activities against standard strains of Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, indicating the potential for therapeutic efficacy in treating infections (Raju et al., 2010).
Inhibitors of Biological Targets
Research has also focused on the discovery of compounds as inhibitors for specific biological targets such as c-MET, a factor closely linked to human malignancies. Derivatives have been identified as potent and selective c-MET inhibitors, demonstrating high anticancer activity against tested cancer cell lines in vitro, highlighting their potential for cancer therapy (Jiang et al., 2016).
Luminescent Supramolecular Liquid Crystals
The unique structural features of "this compound" derivatives allow for self-assembly into luminescent supramolecular liquid crystals. These materials display luminescent properties in the visible region and have potential applications in the development of novel luminescent materials (Moyano et al., 2013).
Properties
IUPAC Name |
N-(2-benzylpyrazol-3-yl)-2-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-23-16-10-6-5-9-15(16)18(22)20-17-11-12-19-21(17)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVRBNBJKOJRAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=CC=NN2CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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